Cas no 21388-95-4 (Benzonitrile, 4-[(acetyloxy)methyl]-)

Benzonitrile, 4-[(acetyloxy)methyl]- structure
21388-95-4 structure
商品名:Benzonitrile, 4-[(acetyloxy)methyl]-
CAS番号:21388-95-4
MF:C10H9NO2
メガワット:175.18396
CID:1400672
PubChem ID:11446629

Benzonitrile, 4-[(acetyloxy)methyl]- 化学的及び物理的性質

名前と識別子

    • Benzonitrile, 4-[(acetyloxy)methyl]-
    • (4-cyanophenyl)methyl acetate
    • DTXSID40466080
    • MFCD20265352
    • 21388-95-4
    • p-cyanobenzyl acetate
    • GNYSLHQZULGATB-UHFFFAOYSA-N
    • 4-Cyanobenzyl acetate
    • 4-(Acetoxymethyl)benzonitrile, AldrichCPR
    • SCHEMBL2659564
    • 4-(Acetoxymethyl)benzonitrile
    • 4-Cyanobenzylacetate
    • MDL: MFCD20265352
    • インチ: InChI=1S/C10H9NO2/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3
    • InChIKey: GNYSLHQZULGATB-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)OCC1=CC=C(C=C1)C#N

計算された属性

  • せいみつぶんしりょう: 175.06337
  • どういたいしつりょう: 175.063328530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 50.1Ų

じっけんとくせい

  • PSA: 50.09

Benzonitrile, 4-[(acetyloxy)methyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P00I4L5-250mg
Benzonitrile, 4-[(acetyloxy)methyl]-
21388-95-4
250mg
$115.00 2025-02-28
A2B Chem LLC
AI44953-1g
4-Cyanobenzyl acetate
21388-95-4
1g
$97.00 2024-01-01
Crysdot LLC
CD12096253-10g
4-Cyanobenzyl acetate
21388-95-4 95+%
10g
$456 2024-07-24
A2B Chem LLC
AI44953-250mg
4-Cyanobenzyl acetate
21388-95-4
250mg
$110.00 2024-04-20

Benzonitrile, 4-[(acetyloxy)methyl]- 関連文献

Benzonitrile, 4-[(acetyloxy)methyl]-に関する追加情報

Benzonitrile, 4-[(acetyloxy)methyl]-: A Comprehensive Overview of its Chemical Properties and Emerging Applications

Benzonitrile, 4-[(acetyloxy)methyl]-, with the CAS number 21388-95-4, is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, plays a crucial role in various synthetic pathways and biochemical processes. Its molecular structure, featuring a benzene ring substituted with an acetyloxy methyl group at the 4-position, endows it with distinct reactivity and utility in multiple domains.

The chemical properties of Benzonitrile, 4-[(acetyloxy)methyl]- make it an invaluable intermediate in the synthesis of complex molecules. The presence of both the benzene ring and the acetyloxy methyl group allows for a wide range of chemical modifications, enabling its use in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's stability under various reaction conditions further enhances its appeal as a synthetic building block.

In recent years, Benzonitrile, 4-[(acetyloxy)methyl]- has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties. The compound's ability to undergo nucleophilic substitution reactions makes it particularly useful in constructing heterocyclic frameworks, which are prevalent in many pharmacologically active agents.

One of the most compelling aspects of Benzonitrile, 4-[(acetyloxy)methyl]- is its involvement in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways implicated in diseases such as diabetes and neurodegenerative disorders. The acetyloxy methyl group serves as a reactive site that can be further functionalized to create molecules with enhanced binding affinity and selectivity.

The pharmaceutical industry has also recognized the significance of Benzonitrile, 4-[(acetyloxy)methyl]- as a key intermediate in drug discovery programs. Its incorporation into lead compounds has led to the identification of several promising candidates that are currently undergoing preclinical evaluation. These efforts highlight the compound's potential to contribute to the development of next-generation therapeutics that address unmet medical needs.

Benzonitrile, 4-[(acetyloxy)methyl]- finds utility in other areas such as materials science and polymer chemistry. Its reactivity allows for the incorporation into polymer backbones, resulting in materials with tailored properties such as improved thermal stability or biodegradability. These advancements underscore the compound's broad applicability across multiple scientific disciplines.

The synthesis of Benzonitrile, 4-[(acetyloxy)methyl]- typically involves multi-step organic transformations that highlight its synthetic versatility. Common methodologies include nucleophilic aromatic substitution reactions followed by functional group interconversions. These synthetic routes have been optimized to ensure high yields and purity, making the compound readily accessible for further applications.

Recent research has also focused on the environmental impact and sustainability aspects of using Benzonitrile, 4-[(acetyloxy)methyl]-. Efforts have been made to develop greener synthetic protocols that minimize waste generation and reduce reliance on hazardous reagents. Such initiatives align with global trends toward more sustainable chemical practices and underscore the importance of responsible compound utilization.

In conclusion, Benzonitrile, 4-[(acetyloxy)methyl]- (CAS no. 21388-95-4) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and beyond. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop innovative solutions to complex challenges. As scientific understanding continues to evolve, the potential applications of this compound are likely to expand further, reinforcing its importance in modern chemistry.

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